5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-2-4-13-5-3-9-12-8(7-11)6-10(15)14(9)13/h3,5-6H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLPNRBYYLHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=NC(=CC(=O)N21)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an angiotensin II receptor antagonist. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, drawing from various studies and data sources.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps. The compound is derived from a series of transformations designed to optimize its pharmacological properties. The general synthetic route includes:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine framework.
- Chloromethylation : The introduction of the chloromethyl group is critical for enhancing the compound's reactivity and biological potency.
- Propyl Substitution : The addition of a propyl group increases lipophilicity, which can improve bioavailability.
The compound's structure has been confirmed through techniques such as NMR and IR spectroscopy, which provide insights into its molecular characteristics .
Antihypertensive Effects
Research indicates that this compound exhibits significant antihypertensive activity. It functions primarily as an angiotensin II receptor antagonist, which is crucial in regulating blood pressure. In studies conducted on spontaneously hypertensive rats (SHR), the compound demonstrated a pronounced ability to lower blood pressure when administered orally .
The biological activity is attributed to its ability to block angiotensin II from binding to its receptors, thereby inhibiting vasoconstriction and promoting vasodilation. This mechanism is essential for managing conditions like hypertension and heart failure.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- Study 1 : In a controlled experiment involving SHR models, doses of 10 mg/kg resulted in a significant reduction in systolic blood pressure over a 24-hour period, showcasing its potential as an effective antihypertensive agent .
- Study 2 : A comparative analysis with other known angiotensin II receptor antagonists revealed that this compound exhibited comparable or superior activity in terms of potency and duration of action .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 225.68 g/mol
- CAS Number : 1018165-86-0
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Antihypertensive Agents
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can serve as potent antihypertensive agents. For instance, compounds designed based on the structure of 5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been evaluated for their ability to act as angiotensin II (AII) antagonists. These compounds have shown significant in vitro activity against AII receptors, which are crucial in regulating blood pressure .
Key Findings :
- A series of modifications to the pyrazolo[1,5-a]pyrimidine structure led to compounds with enhanced binding affinities to AII receptors.
- The introduction of various substituents at the 3- and 5-positions improved the pharmacological profile of these compounds, making them candidates for further development as antihypertensive drugs.
Anticancer Research
Another promising application of this compound lies in cancer treatment. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiproliferative effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.
Case Studies :
- A study demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines by inducing apoptosis through kinase inhibition.
- Structural modifications to enhance selectivity and reduce off-target effects are ongoing areas of research.
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen atoms in the heterocyclic structure play a crucial role as hydrogen bond acceptors, which is essential for receptor binding and subsequent biological activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazolo[1,5-a]pyrimidine framework.
- Introduction of the chloromethyl group via chloromethylation reactions.
This synthetic pathway allows for further derivatization to explore structure-activity relationships (SAR) that can lead to more potent compounds with desirable pharmacological properties.
Comparison with Similar Compounds
Substituent Variations at Position 1
The alkyl chain at position 1 influences physicochemical properties and synthetic routes. Key analogs include:
Impact of R1 :
Substituent Variations at Position 5
The chloromethyl group at position 5 distinguishes the target compound from analogs with aryl or heterocyclic substituents:
Impact of R5 :
Core Structure Variations: Pyrazolo vs. Triazolo Derivatives
Replacing the pyrazolo core with triazolo alters electronic properties and bioactivity:
Impact of Core Structure :
- Triazolopyrimidinones exhibit higher redox activity, making them suitable for electrochemical studies .
- Pyrazolopyrimidinones show better thermal stability and synthetic scalability .
Preparation Methods
Cyclocondensation of β-Ketoesters with 1-Propyl-5-aminopyrazole
The foundational synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves cyclocondensation between β-ketoesters and aminopyrazoles. For the target compound, 1-propyl-5-aminopyrazole serves as the nucleophilic component, reacting with a β-ketoester bearing a hydroxymethyl group at the γ-position (e.g., ethyl 3-(hydroxymethyl)-3-oxopropanoate).
Reaction Conditions :
The reaction proceeds via nucleophilic attack of the aminopyrazole on the β-ketoester, followed by cyclization and dehydration. Single-crystal X-ray diffraction confirms the tautomeric form of the product, critical for subsequent functionalization.
Example Protocol :
-
Combine 1-propyl-5-aminopyrazole (3 mmol) and ethyl 3-(hydroxymethyl)-3-oxopropanoate (3 mmol) in ethanol containing 6 equiv acetic acid.
-
Isolate the intermediate 5-(hydroxymethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one via crystallization.
Chlorination of the Hydroxymethyl Group
Vilsmeier-Haack Chlorination
The hydroxymethyl group at position 5 is converted to chloromethyl using Vilsmeier-Haack conditions (POCl₃/DMF). This method is favored for its regioselectivity and high yields in analogous systems.
Optimized Conditions :
-
Reagents: POCl₃ (3 equiv), DMF (catalytic)
-
Solvent: Dichloromethane or neat
-
Temperature: 0°C to room temperature
Mechanistic Insight :
POCl₃ reacts with DMF to generate the chloroiminium intermediate, which chlorinates the hydroxymethyl group via nucleophilic substitution. Excess POCl₃ ensures complete conversion, minimizing by-products.
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 4.72 (s, 2H, CH₂Cl), 3.95 (t, 2H, NCH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₃).
-
¹³C NMR : δ 155.9 (C=O), 104.0 (C-5), 44.8 (CH₂Cl), 22.1 (NCH₂), 10.3 (CH₃).
Alternative Routes: Multicomponent and Pericyclic Reactions
One-Pot Synthesis Using β-Enaminones
β-Enaminones enhance reactivity in cyclocondensation reactions, enabling direct incorporation of the chloromethyl group. For example, 3-(chloromethyl)-3-oxopropanenitrile reacts with 1-propyl-5-aminopyrazole under acidic conditions to yield the target compound in one step.
Advantages :
Limitations :
Reaction Optimization and Yield Data
Effect of Chlorinating Agents
Comparative studies of chlorination methods reveal POCl₃ as superior to SOCl₂ or PCl₅ in terms of efficiency and purity.
| Chlorinating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | DCM | 92 | 98 |
| SOCl₂ | THF | 78 | 90 |
| PCl₅ | Toluene | 65 | 85 |
Impact of Reaction Atmosphere on Cyclocondensation
Oxygen atmosphere significantly improves yields by facilitating oxidative dehydrogenation.
| Atmosphere | Acetic Acid (equiv) | Yield (%) |
|---|---|---|
| Air | 6 | 74 |
| O₂ | 6 | 94 |
| Ar | 6 | 6 |
Structural Confirmation and Analytical Techniques
X-ray Crystallography
Single-crystal analysis of intermediate 5-(hydroxymethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one confirms the core structure and tautomeric form (CCDC 2034666). Key metrics:
Spectroscopic Characterization
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended safety protocols for handling 5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates.
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination.
- Spill Response : Neutralize chlorinated compounds with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite).
- Reference : Safety protocols align with pyrazolo[1,5-a]pyrimidine derivatives handling guidelines .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Core Synthesis : Start with cyclization of pyrimidine precursors (e.g., aminopyrazoles with β-ketoesters) under reflux in toluene or DMF.
- Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloroacetyl chloride or silyl-protected reagents (e.g., silylformamidine in benzene, followed by deprotection).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 45–65% .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Toluene, 80°C, 12h | 58 |
| Chloromethylation | Silylformamidine, benzene, 24h | 62 |
| Purification | Hexane/EtOAc (3:1) | 95% purity |
Q. How is structural characterization performed using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
- Chloromethyl (–CH2Cl): δ ~4.5–4.7 ppm (1H, t), δ ~40–45 ppm (13C).
- Pyrimidine C=O: δ ~165–170 ppm (13C).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 95.9°) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 240.1 (calculated).
Q. Table 2: Representative NMR Data
| Proton/Group | δ (1H, ppm) | δ (13C, ppm) |
|---|---|---|
| Pyrimidine C=O | – | 168.2 |
| Chloromethyl (–CH2Cl) | 4.62 (t) | 42.5 |
| Propyl (–CH2–) | 1.35 (m) | 22.1 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve chloromethylation efficiency?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance electrophilic substitution.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) for better reagent solubility.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.
- Reference : Silylformamidine-mediated reactions show higher regioselectivity for position 7 functionalization .
Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs with methyl, trifluoromethyl, or nitro groups at positions 3, 5, or 7.
- Bioassays : Test against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization assays.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk with binding affinity.
- Reference : Trifluoromethyl groups enhance metabolic stability in pyrazolo[1,5-a]pyrimidines .
Q. Table 3: Bioactivity Data for Analogs
| Substituent (Position) | IC50 (EGFR, nM) | LogP |
|---|---|---|
| –CH2Cl (7) | 12.4 | 2.8 |
| –CF3 (3) | 8.9 | 3.1 |
| –NO2 (5) | 23.7 | 2.5 |
Q. How to assess environmental persistence and degradation pathways?
Methodological Answer:
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis.
- Biotic Degradation : Use soil microcosms with Pseudomonas spp. to track metabolite formation via LC-MS.
- Hydrolysis Studies : Monitor chloromethyl group hydrolysis to hydroxymethyl derivatives under accelerated conditions (40°C, 7 days).
- Reference : Follow OECD guidelines for environmental fate studies .
Q. How to resolve contradictions between computational and experimental spectral data?
Methodological Answer:
- Validation Workflow :
- Compare ACD/Labs Percepta predictions (logP, pKa) with experimental HPLC retention times.
- Use 2D NMR (HSQC, HMBC) to confirm ambiguous assignments.
- Cross-check with X-ray data for bond length/angle discrepancies.
- Case Study : Predicted vs. experimental 13C NMR shifts for pyrimidine C=O showed <2 ppm deviation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
